![molecular formula C9H10N2O B1354750 6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 91487-37-5](/img/structure/B1354750.png)
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (EMODC) is an organic compound that is widely used in scientific research. It is a versatile compound that has many applications in the laboratory, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Synthesis and Spectroscopic Analysis
Researchers have explored the synthesis of pyridine derivatives closely related to 6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. These derivatives exhibit interesting structural features, studied through IR, NMR, and electronic spectroscopy. The optical properties of these compounds, such as UV–vis absorption and fluorescence, have been investigated, providing insights into the effects of substituents on emission spectra (Cetina et al., 2010).
Chemical Synthesis Methods
Efforts have been made in the facile synthesis of tautomeric forms of related dihydropyridine carbonitriles, demonstrating the versatility of microwave-assisted chemistry. These methods are significant for understanding the chemical behavior and potential applications of this compound (Ajaj et al., 2013).
Pharmacological Evaluation
While avoiding details on drug use and dosage, it's noteworthy that related pyridine derivatives have been synthesized and evaluated for their biological activities. These studies highlight the potential pharmacological significance of similar compounds, suggesting avenues for future research in drug development and therapeutic applications (Ravi et al., 2020).
Material Science and Optoelectronics
In the realm of material science, derivatives of dihydropyridine carbonitriles have been investigated for their potential in optoelectronic devices. Studies on the optical absorption and electrical characteristics of these compounds underline their relevance in developing new materials for technological applications (Roushdy et al., 2019).
Acoustic and Viscosity Properties
Research on the physical properties like density, sound speed, and viscosity of dihydropyridine derivatives in various solvents provides essential data for understanding their behavior in different environments. Such studies are crucial for applications in fields like chemical engineering and material science (Baluja & Talaviya, 2016).
Mechanism of Action
Mode of Action
It’s worth noting that related compounds are often reactive arylamines that undergo condensation and coupling reactions .
Result of Action
It’s known that similar compounds react with diazonium salts to form diazonium compounds, which are used in the production of dyes, photographic chemicals, and fungicides .
properties
IUPAC Name |
6-ethyl-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-3-7-4-6(2)8(5-10)9(12)11-7/h4H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJJCHNGYXMIRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=O)N1)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.